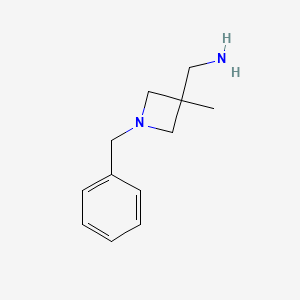
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is a chemical compound with the molecular formula C12H18N2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of 3-chloro-2-methylpropylamine with benzylamine under basic conditions to form the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl chloride is often used as the benzylating agent in the presence of a base such as sodium hydride.
Final Amination: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination reactions using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl chloride, sodium hydride, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted azetidine compounds.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and resins.
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (1-Benzyl-3-methyl-azetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Benzyl-3,3-dimethylazetidine): Similar in structure but with two methyl groups on the azetidine ring.
(1-Benzyl-3-ethylazetidine): Similar but with an ethyl group instead of a methyl group.
(1-Benzyl-3-phenylazetidine): Similar but with a phenyl group on the azetidine ring.
Uniqueness
(1-Benzyl-3-methyl-azetidin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group, a methyl group, and a methanamine moiety makes it a versatile compound for various applications, distinguishing it from other azetidine derivatives.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
(1-benzyl-3-methylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-12(8-13)9-14(10-12)7-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 |
InChI-Schlüssel |
KZCXGXKNZKWESZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)CC2=CC=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)




![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)





![3-Chlorobicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12837271.png)
